Product packaging for 1-Bromo-3,5-dimethyladamantane(Cat. No.:CAS No. 941-37-7)

1-Bromo-3,5-dimethyladamantane

Cat. No.: B142378
CAS No.: 941-37-7
M. Wt: 243.18 g/mol
InChI Key: QUCXLVDIVQWYJR-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethyladamantane (: 941-37-7) is a brominated derivative of dimethyladamantane with the molecular formula C 12 H 19 Br and a molecular weight of 243.19 g/mol . This organobromine compound serves as a highly valuable building block and key synthetic intermediate in organic synthesis, particularly in the pharmaceutical industry . Its primary research application is in the preparation of Memantine, a medication used for the treatment of Alzheimer's disease, and its related salts . As such, it is also recognized in pharmacopeial standards as Memantine Related Compound D or Memantine Hydrochloride Impurity D, making it a critical reference standard for analytical method development, validation, and quality control (QC) during the commercial production of the active pharmaceutical ingredient (API) . Physically, the compound is a clear, colorless to light yellow liquid at room temperature . It has a boiling point of 273 °C, a flash point of 109 °C, a specific gravity of 1.24, and a refractive index of 1.52 . For optimal stability, it is recommended to store this product in a cool, dark place . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19Br B142378 1-Bromo-3,5-dimethyladamantane CAS No. 941-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-dimethyladamantane
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InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3
Source PubChem
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InChI Key

QUCXLVDIVQWYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
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DSSTOX Substance ID

DTXSID00916495
Record name 1-Bromo-3,5-dimethyladamantane
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Molecular Weight

243.18 g/mol
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CAS No.

941-37-7
Record name 1-Bromo-3,5-dimethyladamantane
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Record name 1-Bromo-3,5-dimethyladamantane
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Record name 1-Bromo-3,5-dimethyladamantane
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Record name 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
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Synthetic Methodologies for 1 Bromo 3,5 Dimethyladamantane

Direct Bromination Approaches

Direct bromination targets the tertiary bridgehead positions of the adamantane (B196018) cage, which are activated for electrophilic substitution.

One established method involves the reaction of 1,3-dimethyladamantane (B135411) with bromine in the presence of a catalytic amount of hydrogen bromide (HBr) in acetic acid (AcOH). google.com In this process, 1,3-dimethyladamantane is heated with HBr in acetic acid, followed by the slow, drop-wise addition of bromine. google.com The reaction is typically maintained for an extended period to ensure complete conversion. chemicalbook.com A common procedure involves heating the mixture at 50-55°C for 12 hours. chemicalbook.com The bromine itself can serve as the reaction medium, eliminating the need for an additional solvent. google.com

Reaction Conditions for Bromination with HBr in Acetic Acid

ParameterValue
Starting Material1,3-Dimethyladamantane
ReagentsBromine, Hydrogen Bromide in Acetic Acid
Temperature50-55°C
Reaction Time12 hours

The use of a Lewis acid catalyst can facilitate the bromination of 1,3-dimethyladamantane. chemicalbook.com A representative procedure employs anhydrous aluminum trichloride (B1173362) (AlCl₃) as the catalyst in a solvent such as 1,2-dichloroethane. chemicalbook.com In this synthesis, bromine and anhydrous aluminum trichloride are mixed in 1,2-dichloroethane, and the solution is heated. chemicalbook.com 1,3-dimethyladamantane is then added to this mixture. chemicalbook.com This method has been reported to produce 1-bromo-3,5-dimethyladamantane with a high yield of 92% and a purity of ≥99% as determined by gas chromatography. chemicalbook.com

Detailed Findings for Lewis Acid-Catalyzed Bromination

ParameterDetails
Starting Material1,3-Dimethyladamantane (50 g, 0.3 mol)
ReagentsBromine (59.9 g, 0.345 mol), Anhydrous aluminum trichloride (10 g, 0.075 mol)
Solvent1,2-dichloroethane (37.8 g)
Temperature15°C
Work-upQuenching with saturated sodium bisulfite solution, washing, drying, and distillation
Yield92%
Purity≥ 99% (Gas Chromatography)

To ensure safety and maximize yield, optimization of the reaction conditions is crucial. The bromination reaction is highly exothermic, and controlling the temperature is a key consideration. google.com The slow, drop-wise addition of bromine is a technique used to manage the heat generated during the reaction. google.com The optimal temperature range for the reaction is generally considered to be between 0°C and 55°C, with a more preferred range of 20°C to 50°C. google.com The molar ratio of bromine used is typically around 4 to 5 molar equivalents with respect to the 1,3-dimethyladamantane starting material. google.com

Scaling up the synthesis of this compound presents significant challenges. The primary concern is the highly exothermic and hazardous nature of the bromination reaction. google.com Careful control of reagent addition and efficient heat dissipation are paramount to prevent runaway reactions on an industrial scale. The development of processes that are simple, high-yielding, non-hazardous, and cost-effective is a key objective for the large-scale production of this important intermediate. google.com

Alternative Synthetic Pathways

While direct bromination is the most common route, the fundamental adamantane structure can be assembled through other chemical strategies.

The construction of the tricyclic adamantane framework can be achieved through ring expansion reactions of suitable precursors. dntb.gov.uanih.govnih.gov These methods involve the rearrangement of smaller, more accessible bicyclic or tricyclic systems to form the thermodynamically stable adamantane cage. For instance, intramolecular ring expansion reactions of adamantan-2-one have been described for the synthesis of 4-substituted homoadamantanes. rsc.org Such rearrangement strategies are a significant area of adamantane chemistry, providing pathways to derivatives that may be difficult to access through direct functionalization of the adamantane core. nih.govacs.org These approaches are a topic of ongoing research and complement the more traditional C-H functionalization methods. dntb.gov.uanih.govnih.gov

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors

The construction of the adamantane core is a critical first step in the synthesis of this compound. A notable method involves the Lewis acid-catalyzed rearrangement of a bicyclic precursor. Specifically, 1,3-dimethyladamantane can be synthesized from perhydroacenaphthene. google.com

This process utilizes anhydrous aluminum chloride as a catalyst to induce a rearrangement reaction. google.com The reaction is typically carried out at an elevated temperature of 80-100°C, with the continuous addition of a small amount of water to facilitate the transformation into the 1,3-dimethyladamantane reaction liquid. google.com Following the rearrangement, the catalyst is removed, and the resulting crude product is purified by rectification to yield pure 1,3-dimethyladamantane. google.com

Once the 1,3-dimethyladamantane core is obtained, it can be converted to this compound via electrophilic bromination. This subsequent step typically involves reacting 1,3-dimethyladamantane with elemental bromine. nih.gov The reaction can be performed under reflux conditions to afford the desired brominated product. nih.gov

StepPrecursorCatalyst/ReagentProduct
1. RearrangementPerhydroacenaphtheneAnhydrous Aluminum Chloride / Water1,3-Dimethyladamantane
2. Bromination1,3-DimethyladamantaneBromine (Br₂)This compound

Radical Functionalization Methods for Adamantane Derivatives

Radical functionalization offers a direct method for creating carbon-carbon bonds at the strong C-H positions of the adamantane cage. nih.gov These reactions are valuable for producing a variety of substituted adamantanes. nih.gov A classic example is the direct C-H alkylation of 1,3-dimethyladamantane through a radical addition reaction with an alkene. nih.gov

In a process reported by Tabushi and Fukunishi, 1,3-dimethyladamantane was reacted with ethylene (B1197577) gas using di-tert-butyl peroxide (DTBP) as a radical initiator. nih.gov The reaction proceeds via the generation of a tert-butoxyl radical, which abstracts a hydrogen atom from a bridgehead position of the 1,3-dimethyladamantane. This creates a tertiary adamantyl radical that can then add across the double bond of ethylene. nih.gov

This specific reaction yielded a mixture of 1-alkylated 3,5-dimethyladamantane products with high regioselectivity for the bridgehead position. nih.gov The primary product was the ethyl-adduct, though smaller amounts of telomeric products (butyl and hexyl adducts) were also formed, suggesting a radical chain mechanism. nih.gov

ReactantsInitiatorProductsTotal Yield (%)Product Distribution (%)
1,3-Dimethyladamantane, Ethylene5 mol% DTBP1-Ethyl-3,5-dimethyladamantane22.589
1-Butyl-3,5-dimethyladamantane(minor)
1-Hexyl-3,5-dimethyladamantane(minor)

Catalytic Transformations to Adamantane Derivatives

Catalytic methods provide an efficient route to this compound from its precursor, 1,3-dimethyladamantane. These transformations often offer improved control and yield compared to non-catalytic approaches.

One established catalytic method involves the use of a Lewis acid, such as anhydrous aluminum trichloride. In this procedure, 1,3-dimethyladamantane is reacted with bromine in the presence of anhydrous aluminum trichloride in a solvent like 1,2-dichloroethane. chemicalbook.com This reaction proceeds at a controlled temperature of 15°C and results in a high yield of this compound, reported to be 92% with a purity of ≥99% by gas chromatography. chemicalbook.com

An alternative and improved process utilizes a catalytic amount of hydrobromic acid (HBr) in acetic acid. google.com In this solvent-free approach, bromine itself acts as the reaction medium. 1,3-dimethyladamantane is heated to 50-55°C with a catalytic quantity of HBr in acetic acid, followed by the slow, drop-wise addition of bromine. google.com This method is designed to control the exothermicity of the reaction and is maintained for approximately 12 hours to ensure completion. google.comchemicalbook.com

Catalyst SystemPrecursorReagentSolventTemperature (°C)Yield (%)
Anhydrous Aluminum Trichloride1,3-DimethyladamantaneBromine1,2-Dichloroethane1592
HBr in Acetic Acid1,3-DimethyladamantaneBromineNone50-55Not specified

Theoretical and Computational Investigations of 1 Bromo 3,5 Dimethyladamantane

Quantum-Chemical Studies on Adamantane (B196018) Derivatives

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of adamantane derivatives. These studies can predict kinetic and thermodynamic parameters of chemical reactions, offering a detailed view of reaction mechanisms. researchgate.netresearchgate.net For instance, quantum chemical methods have been successfully applied to study the multi-stage ionic alkylation of adamantane with olefins, a key process for synthesizing functionalized adamantanes. researchgate.netresearchgate.net These computational approaches allow for the analysis of transition states and reaction intermediates, which are often difficult to observe experimentally. researchgate.net

Researchers utilize these methods to calculate properties such as enthalpies of formation, where different semiempirical quantum-chemical methods like PM3, AM1, and MNDO are compared against experimental values to find the most accurate model. researchgate.net For adamantane derivatives, the AM1 method has shown good correlation with experimental data for calculating enthalpies of formation. researchgate.net Furthermore, quantum-chemical studies are used to analyze vibrational spectra (like FT-IR and FT-Raman), electrostatic potential maps, and frontier molecular orbitals, which together provide a comprehensive picture of a molecule's stability and reactivity. ksu.edu.sa In-silico analyses, including quantum chemical studies, can also help predict the drug-likeness and biological activity of new adamantane derivatives by revealing important structural features and interactions within biological targets. nih.gov

The table below summarizes various quantum-chemical methods and their applications in the study of adamantane derivatives.

Computational MethodApplicationInvestigated PropertiesReference
Density Functional Theory (DFT)Elucidation of reaction mechanismsKinetic and thermodynamic parameters, transition states researchgate.netresearchgate.net
Semi-empirical (AM1)Calculation of thermochemical dataEnthalpies of formation researchgate.net
DFT (B3LYP)Analysis of molecular propertiesVibrational spectra, electrostatic potential, frontier orbitals ksu.edu.sa
In-silico AnalysisPrediction of bioactivityDrug-likeness, interactions with biological targets nih.gov

Theoretical Approaches to Stereochemistry of Adamantane Structures

The rigid, three-dimensional cage structure of adamantane makes it a fascinating subject for stereochemical studies. wikipedia.orgscispace.com Theoretical approaches are crucial for understanding and predicting the stereochemical outcomes of reactions involving adamantane derivatives. Computational methods can model the transition states of complex reactions, such as multiple ksu.edu.saksu.edu.sa sigmatropic rearrangements, to explain the formation of specific stereoisomers. psu.edu

For example, in the synthesis of adamantane-2,4-diones from cyclohexanone (B45756) enamines, theoretical analysis of the transition state's stereochemistry was necessary to confirm the structure of the resulting isomers. psu.edu X-ray crystallography provides definitive experimental data on the solid-state structure, which can then be used to validate and refine computational models. researchgate.net These validated models, in turn, can be used to predict the structures of related compounds or those that are difficult to crystallize.

Computational chemistry also allows for the study of subtle structural parameters and non-covalent interactions that dictate the packing of adamantane molecules in a crystal lattice. researchgate.net The analysis of intermolecular forces like CH–π interactions and halogen bonds (e.g., Br⋅⋅⋅Br contacts) is essential for understanding polymorphism, where a compound can exist in multiple crystalline forms. researchgate.net These different crystal forms can arise from subtle differences in stereochemistry and intermolecular packing, which can be effectively modeled using theoretical calculations. researchgate.net

Molecular Dynamics Simulations for Interaction Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into interaction mechanisms at an atomic level. nih.gov For adamantane derivatives, MD simulations can model their interactions with biological macromolecules, such as enzymes or membrane proteins, to guide rational drug design. bohrium.com These simulations can reveal how a ligand like an adamantane derivative binds to a protein, the conformational changes that occur upon binding, and the key residues involved in the interaction. bohrium.com

In a typical MD simulation setup, the adamantane derivative and its target protein are placed in a simulated physiological environment, often including a lipid bilayer and explicit water molecules. nih.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of every atom over time. frontiersin.org Analysis of these trajectories can yield valuable information on binding affinity, conformational stability, and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov For example, MD simulations have been used to analyze the dimerization of transmembrane peptides, where the surrounding lipid environment plays a crucial role in mediating protein-protein interactions. nih.gov Such studies provide a dynamic picture that is inaccessible to static experimental methods.

Computational Studies on Optical Properties and Nonlinear Optical Response

Computational methods are increasingly used to predict and understand the optical properties of materials, including the nonlinear optical (NLO) response of adamantane derivatives. nih.gov The NLO properties of a molecule, such as its polarizability and hyperpolarizability, describe how its optical properties change under intense light, which is crucial for applications in photonics and optoelectronics. nih.gov

The table below presents computed intermolecular distances for a related brominated adamantane derivative, highlighting the role of such interactions.

Compound/InteractionInteraction TypeComputed Distance (Å)SignificanceReference
1-Bromo-3,5,7-triphenyladamantane (Polymorph B)Intermolecular Br···Br3.617Shorter than the sum of vdW radii (3.7 Å), indicating a significant halogen bond that influences crystal packing and properties. researchgate.net
1,3,5,7-TetrabromoadamantaneIntermolecular Br···Br3.724Longer than in Polymorph B, showing variation in halogen bonding across different derivatives. researchgate.net
1,2,3-Tribromo-5,7-dimethyladamantaneIntermolecular Br···Br6.486Indicates the absence of significant direct Br-Br interaction in this particular crystal structure. researchgate.net

These computational investigations are essential for the rational design of new materials with tailored optical properties, demonstrating how subtle changes in molecular structure and crystal packing can lead to significant changes in macroscopic behavior. researchgate.netnih.gov

Reaction Chemistry and Mechanisms Involving 1 Bromo 3,5 Dimethyladamantane

Nucleophilic Substitution Reactions at the Bridgehead Bromine

The bromine atom in 1-bromo-3,5-dimethyladamantane is situated at a bridgehead position of the rigid adamantane (B196018) core. This steric hindrance prevents backside attack, ruling out a classic S(_N)2 reaction mechanism. Instead, nucleophilic substitution reactions proceed through a carbocation intermediate, following an S(_N)1 pathway. The stability of the resulting tertiary adamantyl carbocation facilitates these reactions.

Conversion to Adamantanamines (e.g., Memantine Synthesis)

A significant application of this compound is its conversion to 3,5-dimethyladamantan-1-amine, the active pharmaceutical ingredient known as Memantine. chemicalbook.com This transformation can be achieved through several synthetic routes involving the formation of amide intermediates or direct amination.

The Ritter reaction is a widely employed method for the synthesis of amides from nitriles and a carbocation source. organic-chemistry.org In the context of Memantine synthesis, this compound can be treated with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid. This generates the 3,5-dimethyladamantyl carbocation, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields N-(3,5-dimethyladamantan-1-yl)acetamide. nih.gov

Similarly, using formamide (B127407) in the presence of nitric and sulfuric acid leads to the formation of N-(3,5-dimethyladamantan-1-yl)formamide. researchgate.net This method offers an alternative to the use of liquid bromine and high temperatures often associated with other synthetic routes. One-pot procedures that combine the Ritter reaction with subsequent hydrolysis have been developed to improve efficiency and yield. researchgate.net

Table 1: Ritter Reaction Conditions for Amide Formation

Starting MaterialReagentsIntermediateReference
This compoundAcetonitrile, Sulfuric AcidN-(3,5-Dimethyl-adamantan-1-yl)-acetamide nih.gov
1,3-Dimethyladamantane (B135411)Formamide, Nitric Acid, Sulfuric AcidN-(3,5-Dimethyl-adamantan-1-yl)-formamide researchgate.net

This table summarizes the key reagents used in the Ritter reaction to form amide intermediates from adamantane derivatives.

Direct amination of this compound provides a more direct route to Memantine. This can be achieved by reacting the bromo-adamantane derivative with urea (B33335) in a suitable solvent like diphenyl ether at elevated temperatures. jmpm.vnresearchgate.net The reaction proceeds through the formation of the adamantyl carbocation, which is then attacked by the nitrogen of urea. This method has been optimized to achieve high yields. jmpm.vnresearchgate.net Another approach involves the use of thiourea (B124793) for the direct amination. researchgate.netscispace.com

Table 2: Direct Amination of this compound

Aminating AgentSolventTemperatureYieldReference
UreaDiphenyl ether170°C (4h), then 100°C (2h)75.81% jmpm.vnresearchgate.net
ThioureaPropylene Glycol160°C, then 80°C83.11% researchgate.netscispace.com

This table outlines the conditions and outcomes of direct amination reactions for the synthesis of Memantine.

The N-acetamido and N-formamido intermediates obtained from the Ritter reaction are subsequently hydrolyzed to yield the primary amine, Memantine. researchgate.net This hydrolysis can be carried out under either acidic or basic conditions. Acidic hydrolysis, often using hydrochloric acid, is efficient as it directly produces the hydrochloride salt of Memantine. nih.gov Basic hydrolysis, for instance with sodium hydroxide (B78521) in a high-boiling solvent like diethylene glycol, yields the free base, which is then converted to the hydrochloride salt. nih.gov

Formation of Adamantanols

This compound can be converted to 3,5-dimethyladamantan-1-ol. chemicalbook.com This transformation is a nucleophilic substitution where water acts as the nucleophile. The reaction can be facilitated by the presence of certain reagents. For instance, the reaction of 1,3-dimethyladamantane with bromotrichloromethane (B165885) and water in the presence of manganese complexes can yield 3,5-dimethyladamantan-1-ol. chemsrc.comresearchgate.net

Carbocationic Rearrangements in Adamantane Chemistry

Carbocationic rearrangements are a fundamental aspect of adamantane chemistry, often driven by the exceptional stability of the adamantane cage structure. numberanalytics.comresearchgate.net These rearrangements typically proceed via a series of 1,2-alkyl shifts, a process known as the Wagner-Meerwein rearrangement. uni-giessen.de This type of rearrangement is crucial in the synthesis of adamantane and its derivatives from various polycyclic hydrocarbon precursors. researchgate.netuni-giessen.de

While this compound itself is already in a stable tertiary bridgehead configuration, the study of carbocation rearrangements in related adamantane systems provides insight into the stability and reactivity of these caged structures. uni-giessen.decdnsciencepub.com For instance, the rearrangement of other C10H16 isomers to the thermodynamically stable adamantane structure underscores the driving force of these reactions. nih.gov The stability of the adamantyl cation plays a pivotal role in these transformations, guiding the reaction towards the formation of the most stable adamantane derivative. cdnsciencepub.comnih.gov

In the context of substituted adamantanes, rearrangements can be more complex. The presence of substituents can influence the stability of intermediate carbocations and potentially lead to different rearrangement pathways. nih.govresearchgate.net However, the inherent stability of the 3,5-dimethyladamantyl cation makes it less prone to extensive rearrangements under typical nucleophilic substitution conditions.

1,2-Hydride Shifts

The concept of 1,2-hydride shifts is a cornerstone of carbocation chemistry, where a hydrogen atom migrates from an adjacent carbon to a carbocationic center, resulting in a more stable carbocation. libretexts.orgmasterorganicchemistry.com In the context of the adamantane framework, these shifts are particularly noteworthy. The formation of a carbocation from this compound, typically through the loss of the bromide ion, generates a tertiary carbocation at a bridgehead position.

While tertiary carbocations are generally stable, the rigid cage-like structure of adamantane imposes significant barriers to typical rearrangement processes like 1,2-hydride shifts. acs.org For a 1,2-hydride shift to occur, it would involve the movement of a hydrogen from a secondary carbon (C-2) to the adjacent tertiary carbocation center (C-1). However, the geometry of the adamantane cage makes the orbital overlap required for such a shift energetically unfavorable. acs.org

Despite these high barriers, under forcing conditions or in the presence of strong acids, skeletal rearrangements can occur, which may be perceived as apparent 1,2-hydride or even methyl shifts. acs.org These rearrangements are often complex and can lead to a variety of isomerized products. The thermodynamic driving force for such a shift, should it occur, would be the formation of an even more stable carbocation, though in the case of the 3,5-dimethyl-1-adamantyl cation, it is already a relatively stable tertiary carbocation. libretexts.org

Influence of Catalysts on Rearrangement Pathways

Catalysts, particularly Lewis acids, play a pivotal role in influencing the rearrangement pathways of adamantane derivatives. In the synthesis of this compound from 1,3-dimethyladamantane, Lewis acids like aluminum trichloride (B1173362) are used to facilitate the bromination. chemicalbook.com These catalysts can also promote skeletal rearrangements.

For instance, the synthesis of adamantane itself on an industrial scale relies on a Lewis acid-catalyzed isomerization of endo-trimethylenenorbornane. cuni.cz This highlights the power of catalysts to mediate complex bond reorganizations within polycyclic systems. In the case of this compound, the presence of a Lewis acid can facilitate the departure of the bromide ion to form the carbocation and can also lower the energy barrier for subsequent rearrangements, potentially leading to different isomers. The specific catalyst and reaction conditions can thus be used to control the product distribution in reactions involving this adamantane derivative. For example, the use of bromine in the presence of a catalytic amount of HBr in acetic acid is a method for the bromination of 1,3-dimethyladamantane. google.com

Directed and Undirected C-H Functionalization of Adamantane Scaffolds

The functionalization of the strong, unactivated C-H bonds of the adamantane scaffold is a significant area of research, offering pathways to novel derivatives with applications in medicinal chemistry and materials science. researchgate.netprinceton.edu Both directed and undirected methods have been developed to achieve this.

Undirected C-H Functionalization: This approach relies on the inherent reactivity of the C-H bonds within the adamantane framework. The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical abstraction than the secondary C-H bonds of the methylene (B1212753) bridges. nih.gov

Recent advancements have utilized photoredox and hydrogen atom transfer (HAT) catalysis to achieve C-H functionalization. princeton.educhemrxiv.org For example, a dual catalytic system combining a light-driven polyoxometalate for HAT and a nickel catalyst can directly arylate strong, unactivated C-H bonds. princeton.edu Such methods allow for the functionalization of adamantane at sites that are typically unreactive under traditional conditions. princeton.edu Oxidative carbonylation of adamantane using a metal-free system with DTBP as an initiator has also been reported, though with lower regioselectivity. nih.gov

Directed C-H Functionalization: This strategy involves the use of a directing group, which is a functional group already present on the adamantane scaffold, to guide a catalyst to a specific C-H bond, often in close proximity. cuni.czuni-giessen.de This allows for highly regioselective functionalization that would be difficult to achieve otherwise.

While this compound itself is not typically used with a directing group strategy originating from the bromo-substituent, derivatives of adamantane with suitable directing groups (e.g., those containing pyridine (B92270) or amide functionalities) have been effectively functionalized. uni-giessen.de Palladium-catalyzed C-H activation is a common method employed in this context. cuni.czuni-giessen.de These directed functionalizations are crucial for creating complex substitution patterns, such as 1,2-disubstituted adamantanes, which are not easily accessible through other means. cuni.czmdpi.com

Advanced Applications of 1 Bromo 3,5 Dimethyladamantane As a Synthetic Precursor

Supramolecular Chemistry and Host-Guest Interactions

The rigid, cage-like structure of the adamantane (B196018) moiety is a cornerstone of its utility in supramolecular chemistry. This unique three-dimensional framework, characterized by its high symmetry and lipophilicity, makes it an ideal "guest" molecule for various "host" macrocycles. 1-Bromo-3,5-dimethyladamantane, as a derivative, retains this fundamental property, allowing it to participate in highly specific non-covalent interactions that are the basis of host-guest chemistry. These interactions are driven by forces such as van der Waals forces, hydrophobic effects, and hydrogen bonding, leading to the formation of stable supramolecular assemblies.

The inclusion of adamantane derivatives within host molecules can significantly alter their physicochemical properties, such as solubility and stability, which is a key aspect of their application in fields like drug delivery. The precise fit and strong binding between the adamantane guest and a complementary host are critical for the construction of complex, functional supramolecular systems.

Adamantane Moiety in Inclusion Complexes with Macrocycles (e.g., Cucurbiturils, Cyclodextrins)

The adamantane core of this compound exhibits a strong affinity for the hydrophobic cavities of various macrocyclic hosts, most notably cyclodextrins and cucurbiturils.

Cyclodextrins: These cyclic oligosaccharides, composed of glucose units, possess a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate nonpolar molecules like adamantane in aqueous solutions. The formation of inclusion complexes with cyclodextrins can enhance the solubility and bioavailability of adamantane-containing compounds. For instance, studies on 1-bromoadamantane, a closely related compound, have demonstrated the formation of stable inclusion complexes with α-, β-, and γ-cyclodextrin.

Cucurbiturils: These are a family of macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They are known for their ability to form exceptionally stable complexes with guest molecules that fit snugly within their cavity. The adamantane moiety is a particularly good guest for cucurbit google.comuril (CB7), forming a host-guest complex with a very high association constant. This strong and specific interaction is being explored for applications in drug delivery, medical imaging, and the construction of complex biological assemblies. The non-covalent bond formed between cucurbiturils and adamantane derivatives is highly stable and has been proposed as an ideal basis for pretargeted nuclear medicine. unemed.com

Macrocycle HostTypical GuestDriving Forces for ComplexationPotential Applications
CyclodextrinsAdamantane DerivativesHydrophobic interactions, Van der Waals forcesEnhanced drug solubility, controlled release
CucurbiturilsAdamantane DerivativesHydrophobic effects, Ion-dipole interactions, Van der Waals forcesDrug delivery, bio-imaging, molecular switches

Materials Science and Nanotechnologies

The inherent rigidity and well-defined tetrahedral geometry of the adamantane cage make it an exceptional building block, or tecton, in the field of materials science. When functionalized, as in the case of this compound, it provides a versatile scaffold for constructing highly ordered, three-dimensional structures. The bromine atom serves as a reactive site, allowing for the covalent attachment of the adamantane unit into larger molecular architectures. The presence of the adamantane core imparts desirable properties to the resulting materials, including thermal stability, mechanical robustness, and defined porosity.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The rigid and polyhedral nature of adamantane makes its derivatives ideal candidates for use as organic linkers in the synthesis of MOFs. By replacing the bromine atom of this compound with coordinating groups (like carboxylates or nitriles), it can be used to direct the assembly of metal ions into specific, extended networks.

The use of adamantane-based linkers can lead to the formation of robust MOFs with high thermal stability and permanent porosity. The tetrahedral orientation of substituents on the adamantane cage can be exploited to create frameworks with specific topologies, such as diamondoid or lonsdaleite structures, which are of great interest for applications in gas storage, separation, and catalysis. While specific research on this compound in this context is emerging, the principles are well-established with other functionalized adamantanes.

Polymer Science and Nanodiamondoids

In polymer science, the incorporation of the bulky and rigid this compound moiety into polymer chains can significantly influence the properties of the resulting material. It can increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical strength. The adamantane unit acts as a "molecular stiffener," restricting the mobility of the polymer chains.

Furthermore, adamantane and its derivatives are considered the smallest units of a diamond's crystal lattice, earning them the name "diamondoids." These molecules can be used as molecular building blocks for the bottom-up synthesis of nanostructured materials with diamond-like properties. This compound, with its reactive handle, can be a key precursor in the controlled assembly of these nanodiamondoids, which have potential applications in electronics, optics, and biomedical devices.

Medicinal Chemistry and Drug Discovery Scaffolds

The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its unique combination of properties. Its rigid, lipophilic, and three-dimensional nature allows it to interact favorably with biological targets, often leading to improved pharmacological profiles of drug candidates. guidechem.com this compound serves as a crucial synthetic precursor, providing a direct route to introduce the 3,5-dimethyladamantyl group into pharmacologically active molecules. guidechem.comtargetmol.com This moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, often enhancing its bioavailability and metabolic stability.

Design of Adamantane-Based Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The bulky and well-defined shape of the 3,5-dimethyladamantyl group makes it an excellent component for designing pharmacophores. It can serve as a rigid anchor to orient other functional groups in a precise spatial arrangement for optimal binding to a receptor or enzyme active site.

The most prominent example of the use of this compound in this context is its role as a key intermediate in the synthesis of Memantine. jmpm.vnbenthamdirect.comresearchgate.netchemicalbook.comgoogle.com Memantine (1-amino-3,5-dimethyladamantane) is an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. jmpm.vnbenthamdirect.comresearchgate.netgoogle.com The synthesis of Memantine often proceeds via the amination of this compound. jmpm.vnbenthamdirect.comresearchgate.net The 3,5-dimethyladamantyl group in Memantine is crucial for its pharmacological activity, providing the optimal lipophilicity and steric bulk to effectively block the NMDA receptor channel.

The synthetic utility of this compound allows medicinal chemists to systematically explore the structure-activity relationships of adamantane-based drugs. By using it as a starting material, various derivatives can be prepared and evaluated for their therapeutic potential across a range of diseases. targetmol.com

Precursor CompoundKey Synthetic TransformationResulting Pharmacologically Active CompoundTherapeutic Application
This compoundAmination (e.g., with urea (B33335) or thiourea)Memantine (1-Amino-3,5-dimethyladamantane)Alzheimer's Disease (NMDA receptor antagonist) jmpm.vnbenthamdirect.comresearchgate.netgoogle.com

Modulation of Therapeutic Activity through Adamantane Incorporation

The incorporation of the 3,5-dimethyladamantane moiety, facilitated by the use of this compound as a synthetic precursor, plays a crucial role in modulating the therapeutic activity of pharmacologically active molecules. The bulky, rigid, and highly lipophilic nature of the dimethyladamantyl group can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. nih.gov This strategic addition is not merely to increase lipophilicity but to finely tune the molecule's interaction with its biological target.

A prime example of this modulation is seen in the development of Memantine (1-amino-3,5-dimethyladamantane), an important drug for treating moderate-to-severe Alzheimer's disease. This compound is a key intermediate in the synthesis of Memantine. chemicalbook.comresearchgate.net The therapeutic efficacy of Memantine as an NMDA receptor antagonist is critically dependent on the presence of the 3,5-dimethyladamantane cage. This structure provides the optimal size, shape, and lipophilicity to fit into the NMDA receptor channel, blocking excessive influx of calcium ions, which is a key factor in the neurotoxicity associated with Alzheimer's disease.

Table 1: Effect of 3,5-Dimethyladamantane Incorporation on Therapeutic Activity

Drug Class Parent Compound Activity Effect of 3,5-Dimethyladamantane Moiety Resulting Compound/Observation
NMDA Receptor Antagonists Modulation of channel blocking Provides optimal steric and electronic properties for channel binding Memantine shows effective neuroprotective activity
Anabolic Steroids Anabolic activity Markedly decreases anabolic potency Reduced efficacy in rat muscle weight gain tests nih.gov
Sulfonylureas Hypoglycemic activity Eliminates hypoglycemic activity Loss of desired therapeutic effect bohrium.com

Specific Receptor Targeting (e.g., Sigma-2 Receptor Ligands)

This compound serves as a valuable synthetic precursor for developing ligands aimed at specific biological targets, such as the sigma-2 (σ2) receptor. The σ2 receptor is a target of interest for cancer diagnostics and therapeutics, as well as for treatments of neurological disorders. nih.govnih.gov The adamantane cage is an attractive scaffold for designing such ligands due to its defined three-dimensional structure, rigidity, and steric bulk, which can enhance binding affinity and selectivity. nih.gov

Research has demonstrated that adamantane-based compounds can be potent σ2 receptor ligands. nih.gov The rationale for using an adamantane scaffold includes:

Increased Rigidity: The rigid nature of the adamantane cage minimizes the number of possible conformations the molecule can adopt, which can lead to a more precise fit within the receptor's binding site. nih.gov

Steric Hindrance: The bulkiness of the adamantane group can help orient the molecule within the binding pocket and may reduce off-target interactions. nih.gov

Hydrophobic Interactions: The lipophilic character of the adamantane moiety can facilitate strong hydrophobic interactions within the binding site of the receptor.

Given that this compound provides a reactive handle (the bromo group) on a rigid, lipophilic scaffold, it is a highly suitable starting material for the synthesis of novel σ2 receptor ligands. The bromine atom can be readily displaced through nucleophilic substitution reactions to attach various amine-containing pharmacophores known to be essential for σ2 receptor affinity. This allows for the systematic exploration of structure-activity relationships by modifying the linker and amine components while retaining the beneficial properties of the 3,5-dimethyladamantane core. Although specific ligands synthesized directly from this compound are not extensively documented in current literature, the established success of other adamantane derivatives in targeting the σ2 receptor underscores the potential of this precursor in developing new, highly specific ligands. nih.govnih.gov

Development of Novel Adamantane-Derived Drug Delivery Systems

The unique physicochemical properties of the adamantane cage make it a valuable component in the design of advanced drug delivery systems (DDS). nih.govmdpi.compensoft.net this compound is a key precursor for synthesizing adamantane-containing molecules that can be integrated into these systems. The primary role of the adamantyl group in this context is to serve as a robust and lipophilic anchor. nih.govmdpi.com

Adamantane's high lipophilicity allows it to readily insert into the lipid bilayers of liposomes, which are vesicles commonly used as drug carriers. nih.govmdpi.com By synthesizing a molecule where a therapeutic agent or a targeting ligand is attached to a 3,5-dimethyladamantane group (using this compound as the starting point), the resulting conjugate can be firmly anchored to the surface or within the bilayer of a liposome (B1194612). This approach can be used to:

Create Targeted Liposomes: A targeting moiety (e.g., an antibody or a specific peptide) can be attached to the adamantane group. When incorporated into a drug-loaded liposome, this allows the liposome to specifically bind to and deliver its payload to target cells, such as cancer cells.

Enhance Drug Encapsulation: For lipophilic drugs, attaching an adamantane group can improve their incorporation and retention within the lipid bilayer of the liposome.

Facilitate Supramolecular Assembly: The adamantane group has a very high affinity for the cavity of cyclodextrins, forming strong host-guest inclusion complexes. mdpi.com This interaction can be exploited to create self-assembling DDS. For example, a drug modified with an adamantane group can be complexed with a cyclodextrin-modified polymer to form nanoparticles for controlled drug release.

The chemical stability and biocompatibility of the adamantane structure are additional advantages for its use in DDS. pensoft.net As a versatile synthetic precursor, this compound enables the covalent attachment of the 3,5-dimethyladamantyl anchor to a wide variety of molecules, paving the way for the development of sophisticated and targeted drug delivery platforms. nih.govmdpi.com

Catalysis and Organocatalysis

The application of this compound in the fields of catalysis and organocatalysis is not a widely documented area of research. A comprehensive review of scientific literature does not reveal significant use of this specific compound as a catalyst, a ligand for a metal catalyst, or a precursor for an organocatalyst.

While adamantane derivatives, in general, are used in various areas of chemistry due to their unique steric and electronic properties, the direct application of this compound in catalysis appears to be limited. Its primary documented value lies in its role as a synthetic intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active compounds. chemicalbook.comguidechem.comprotheragen.ai

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